molecular formula C9H12F2O2 B1404999 Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate CAS No. 1419101-40-8

Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate

Cat. No. B1404999
M. Wt: 190.19 g/mol
InChI Key: NMHRSPYFJMDXJG-UHFFFAOYSA-N
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Description

“Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate” is a chemical compound with the molecular formula C9H12F2O2 . It is a building block used in various research and development contexts .


Synthesis Analysis

A methodology to construct the 6,6-difluorospiro[3.3]heptane scaffold, which is a part of the “Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate”, has been developed . The strategy was convergent and relied on double alkylation of the corresponding 1,1-binucleophiles with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane .


Molecular Structure Analysis

The molecular structure of “Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate” can be represented by the SMILES notation: COC(=O)C1CC2(C1)CC(F)(F)C2 .


Physical And Chemical Properties Analysis

“Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate” appears as a yellow liquid . It has a molecular weight of 190.19 .

Scientific Research Applications

Synthesis of Building Blocks

Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate and related compounds serve as valuable building blocks in organic synthesis. A methodology was developed for constructing the 6,6-difluorospiro[3.3]heptane scaffold, providing a range of 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks. This process includes short reaction sequences on a multigram scale, highlighting its utility in creating diverse chemical structures (Olifir et al., 2020).

Synthesis of Novel Compounds

Research has shown the successful synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a novel compound offering a convenient entry point for creating new chemical entities. This compound is particularly useful in drug discovery, providing access to chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Drug Discovery and Design

In the realm of drug discovery and design, methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate derivatives have been explored. For instance, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines were synthesized, displaying potent antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. This demonstrates the potential of these compounds in developing new antibacterial drugs (Odagiri et al., 2013).

Development of Stereochemically Complex Structures

The desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative via biocatalytic ketoreductase-mediated reduction has been used to access axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives. These compounds, maintaining high enantiopurity, are significant for constructing stereochemically complex structures (O'Dowd et al., 2022).

Safety And Hazards

“Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate” may cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

methyl 2,2-difluorospiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c1-13-7(12)6-2-8(3-6)4-9(10,11)5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHRSPYFJMDXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171250
Record name Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate

CAS RN

1419101-40-8
Record name Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
OS Olifir, AV Chernykh, AV Dobrydnev… - European journal of …, 2021 - Wiley Online Library
A convenient methodology for constructing 6,6‐difluorospiro[3.3]heptane scaffold – a conformationally restricted isoster of gem‐difluorocycloalkanes – is developed. A large array of …
AV Chernykh, IO Feskov, AV Chernykh, CG Daniliuc… - Tetrahedron, 2016 - Elsevier
New non-flattened amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif were synthesized. The syntheses included a challenging …
Number of citations: 15 www.sciencedirect.com

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